2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid
Description
Systematic Nomenclature and Molecular Formula
The compound under investigation possesses the systematic name 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid, which provides essential information about its structural composition and connectivity patterns. According to the International Union of Pure and Applied Chemistry nomenclature system, this designation indicates the presence of an isonicotinic acid backbone with a 3-chloro-1H-1,2,4-triazol-1-yl substituent attached at the 2-position of the pyridine ring. The molecular formula C8H5ClN4O2 reflects the compound's atomic composition, consisting of eight carbon atoms, five hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms.
The molecular weight of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid has been determined to be 224.60 grams per mole, which is consistent with the calculated mass based on the individual atomic contributions. The systematic naming convention emphasizes the hierarchical relationship between the primary isonicotinic acid structure and the triazole substituent, with the chlorine atom positioned at the 3-position of the triazole ring. This specific substitution pattern distinguishes the compound from other related triazole-pyridine derivatives and influences its chemical properties significantly.
The Chemical Abstracts Service registry number 2090414-76-7 serves as a unique identifier for this specific compound, facilitating its recognition in chemical databases and literature. The molecular formula representation follows standard conventions, with elements listed in alphabetical order by their chemical symbols, providing a concise summary of the compound's elemental composition. The systematic nomenclature also indicates the specific regioisomer among possible substitution patterns, as the attachment of the triazole moiety at the 2-position of the isonicotinic acid creates a distinct structural arrangement compared to alternative substitution sites.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| Systematic Name | 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid |
| Molecular Formula | C8H5ClN4O2 |
| Molecular Weight | 224.60 g/mol |
| Chemical Abstracts Service Number | 2090414-76-7 |
| Molecular Descriptor Laboratory Number | MFCD30099286 |
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFJLNQCXRVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines, suggesting that they may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Biochemical Pathways
Given the cytotoxic activities of similar 1,2,4-triazole derivatives, it can be inferred that this compound may interfere with pathways related to cell growth and survival.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound suggests that it may have good bioavailability due to its ability to form hydrogen bonds.
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines, suggesting that this compound may induce cell death or inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival. Additionally, it has been shown to affect the proliferation and apoptosis of certain cell types, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to altered drug metabolism, influencing the efficacy and toxicity of therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific transporters, influencing its intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological effects.
Biological Activity
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 224.61 g/mol. It features a triazole ring and an isonicotinic acid moiety, which are critical for its biological activity. The presence of the chloro substituent enhances its reactivity and potential interactions with biological targets .
Biological Activities
Antimicrobial Activity
Research indicates that 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness similar to that of established antibiotics. The triazole component is particularly linked to antifungal activity, making it a candidate for treating fungal infections .
Anticancer Potential
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. For instance, it was found to inhibit the growth of osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with IC50 values indicating significant potency . The mechanism appears to involve the induction of apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
The exact mechanisms through which 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways. Notably, its structure allows it to engage in hydrogen bonding with target proteins, potentially altering their function .
Comparative Analysis with Related Compounds
To illustrate the unique properties of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid | C₈H₇N₅O₂ | Lacks chlorine; different nitrogen count |
| 5-Fluoroisonicotinic acid | C₆H₄FNO₂ | Fluorine substituent; different activity profile |
| 2-Hydrazinonicotinic acid | C₆H₇N₃O₂ | Hydrazine group instead of triazole |
| 2-Chloroisonicotinic acid | C₆H₄ClN₃O₂ | Similar chlorination but lacks triazole |
Each compound exhibits distinct biological activities due to variations in their functional groups and structural configurations .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Studies : In one study, 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Anticancer Efficacy : A series of experiments reported significant cytotoxicity against multiple cancer cell lines, with some derivatives exhibiting enhanced activity due to structural modifications .
- Mechanistic Insights : Investigations into its mode of action revealed that the compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles, including 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid, have been evaluated for their cytotoxic properties against various cancer cell lines. Notably:
- Cytotoxicity Studies : Compounds derived from this structure have shown promising cytotoxic activity against the HeLa cell line, with some exhibiting IC50 values lower than 12 μM.
Antimicrobial Properties
The compound has been studied for its effectiveness as an antimicrobial agent. Its structural features suggest potential applications in treating bacterial and fungal infections:
- Mechanism of Action : The triazole component is known for its antifungal properties, while the isonicotinic acid part may enhance antibacterial activity.
Drug Discovery
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid serves as a lead compound in drug discovery programs aimed at developing new antibiotics and antifungals:
- Biological Target Interactions : Interaction studies reveal that this compound may bind to various enzymes and receptors within biological systems, highlighting its versatility and potential for further development.
Several studies have documented the applications and efficacy of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid:
Case Study 1: Anticancer Screening
A study evaluated various derivatives of triazoles against cancer cell lines. The results indicated that compounds similar to 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid demonstrated significant cytotoxicity against HeLa cells.
Case Study 2: Antimicrobial Efficacy
Research showed that this compound exhibited notable antimicrobial activity against multiple bacterial strains. Its effectiveness was attributed to the synergistic action of the triazole ring and isonicotinic acid moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with 1,2,3-Triazole Analogs
Triazole isomers (1,2,3- vs. 1,2,4-triazole) exhibit distinct biological and chemical behaviors. Key differences include:
- Synthetic Accessibility : 1,2,3-Triazoles are often synthesized via click chemistry in aqueous media (), whereas 1,2,4-triazoles typically require harsher conditions, such as cyclization of thiosemicarbazides.
Comparison with Other Pyridinecarboxylic Acid Derivatives
lists 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid (CAS: 247582-73-6), a structurally related pyridinecarboxylic acid. A comparative analysis reveals:
| Property | 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic Acid | 2-Ethoxy-5-sulfonyl Nicotinic Acid |
|---|---|---|
| Molecular Weight | 224.61 g/mol | 343.40 g/mol |
| Substituents | Chloro-1,2,4-triazole | Ethoxy, sulfonyl-piperazine |
| Key Functional Groups | Carboxylic acid, triazole | Carboxylic acid, sulfonamide |
| Potential Bioactivity | Antifungal (inferred) | Enzyme inhibition (sulfonamide group) |
- Substituent Impact : The sulfonamide group in the nicotinic acid derivative enhances protein-binding affinity, whereas the chloro-triazole group may improve membrane permeability due to increased lipophilicity.
- Positional Isomerism : The target compound’s substituents on the pyridine ring (positions 2 and 4) contrast with the ethoxy and sulfonyl groups at positions 2 and 5 in the nicotinic acid analog, leading to divergent electronic and steric profiles.
Bioactivity Insights from Related Compounds
- Triazole-based drugs (e.g., fluconazole) are clinically used antifungals, suggesting that the chloro-triazole moiety in the target compound merits similar evaluation.
- Enzyme Inhibition : 1,2,3-Triazole analogs inhibit carbonic anhydrase-II (), but the 1,2,4-triazole variant’s activity remains unstudied. Computational docking studies could clarify its binding affinity.
Preparation Methods
Ethyl Isonicotinate (Ester Intermediate)
- Procedure: Isonicotinic acid is refluxed with ethanol and concentrated sulfuric acid for 12 hours.
- Workup: Ethanol is evaporated under reduced pressure; the mixture is neutralized with sodium carbonate solution and extracted with ether.
- Yield: Approximately 90% of colorless liquid ester obtained.
- Significance: This ester serves as a precursor to hydrazine derivatives used in triazole ring formation.
Isonicotinyl Hydrazine
- Procedure: Ethyl isonicotinate is refluxed with 85% hydrazine hydrate for 6 hours.
- Workup: The reaction mixture is cooled, filtered, washed with ethyl acetate, and dried.
- Yield: About 73% white solid obtained.
- Role: This hydrazine intermediate is crucial for subsequent cyclization to form the triazole ring.
Formation of the 1,2,4-Triazole Ring
Several synthetic routes are documented for constructing the triazole ring:
Cyclization via Potassium Dithiocarbazinate Salt
- Step 1: Isonicotinic acid hydrazide reacts with carbon disulfide in basic medium (KOH) to form a potassium dithiocarbazinate salt.
- Step 2: The salt reacts with hydrazine hydrate to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
- Step 3: Further reaction with chlorinated compounds (e.g., benzyl chloride derivatives) affords substituted triazole derivatives.
- Conditions: Stirring at room temperature for 16 hours for salt formation; refluxing with aldehydes or chlorides for substitution.
- Reference: This method is effective for preparing various 1,2,4-triazole derivatives with pyridine moieties.
Microwave-Assisted Synthesis
Alternative Cyclization Methods
- Cyclization of formylthiosemicarbazide by heating above 190°C without solvent.
- Cyclization of 1-benzoyl-3-thiosemicarbazide using aqueous NaOH or sodium ethoxide and hydrazine hydrate.
- These methods provide access to substituted triazoles with different functional groups.
Final Coupling to Isonicotinic Acid
- The triazole moiety, once chlorinated, is coupled to the isonicotinic acid or its derivatives.
- This coupling may involve nucleophilic substitution or condensation reactions.
- Control of pH and temperature is essential to prevent side reactions and degradation.
- Purification is typically achieved by recrystallization from ethanol or other suitable solvents.
Summary Table of Preparation Steps and Conditions
| Step No. | Intermediate/Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl isonicotinate (Ester) | Isonicotinic acid + Ethanol + H2SO4, reflux 12h | 90 | Esterification |
| 2 | Isonicotinyl hydrazine | Ethyl isonicotinate + 85% hydrazine hydrate, reflux 6h | 73 | Hydrazinolysis |
| 3 | Potassium dithiocarbazinate salt | Isonicotinic acid hydrazide + CS2 + KOH, stir 16h RT | - | Salt formation |
| 4 | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Salt + hydrazine hydrate, reflux | - | Ring closure |
| 5 | 3-chloro substituted triazole | Triazole thiol + chlorinated reagents, reflux | - | Chlorination |
| 6 | 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid | Coupling with isonicotinic acid derivatives | - | Final product |
Research Findings and Optimization Notes
- Solvent choice such as DMF or acetonitrile enhances solubility and reaction rates during coupling steps.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields in triazole ring formation.
- Use of dehydrating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) can improve intermediate formation yields.
- Reaction temperature control is critical; excessive heat may degrade sensitive intermediates.
- Purification methods include recrystallization and solvent extraction to achieve high purity suitable for biological testing.
Q & A
Q. Methodological Answer
- Step 1 : Select a nucleophilic substitution or cyclization route. For triazole-isonicotinic hybrids, coupling 3-chloro-1H-1,2,4-triazole with isonicotinic acid derivatives is common.
- Step 2 : Use acetic acid as a solvent under reflux (3–5 hours) to promote cyclization .
- Step 3 : Monitor purity via HPLC or TLC. Adjust stoichiometry (e.g., 1.0–1.1 equiv of reactants) to suppress byproducts like unreacted triazole isomers .
How can researchers resolve contradictions in spectral data interpretation for this compound?
Advanced Research Question
Conflicting spectral assignments (e.g., NMR or HRMS peaks) often arise from structural ambiguities, such as tautomerism in the triazole ring or chlorination positional effects. For example, HRMS-ESI analysis of similar triazole-carboxylic acids confirmed molecular ions (e.g., m/z 539.152266 for C₃₀H₂₅³⁵Cl₂N₆) and resolved isotopic patterns (e.g., 35Cl/37Cl ratios) .
Q. Methodological Answer
- Approach 1 : Perform isotopic cluster analysis (e.g., MS-ESI at 70 V) to distinguish between [M+H]+ and fragment ions .
- Approach 2 : Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, particularly for differentiating NH protons in the triazole ring from carboxylic acid protons.
What advanced computational methods can predict the compound’s stability under varying pH conditions?
Advanced Research Question
Stability studies require integrating density functional theory (DFT) with experimental validation. For instance, AI-driven simulations in COMSOL Multiphysics can model degradation kinetics by correlating pH-dependent hydrolysis rates with electronic properties (e.g., HOMO-LUMO gaps) .
Q. Methodological Answer
- Step 1 : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G* basis set).
- Step 2 : Simulate protonation states at pH 2–12 to identify vulnerable sites (e.g., chloro-triazole or carboxylic acid groups).
- Step 3 : Validate with accelerated stability testing (40°C/75% RH for 6 months) and LC-MS monitoring .
How can factorial design optimize reaction yields for scaled-up synthesis?
Basic Research Question
Factorial design identifies critical variables (e.g., temperature, catalyst loading, solvent ratio). For triazole derivatives, a 2³ factorial design (3 factors, 2 levels each) can maximize yield while minimizing impurities .
Q. Methodological Answer
- Variables : Temperature (80°C vs. 100°C), catalyst (Pd/C vs. CuI), solvent (AcOH vs. DMF).
- Response Surface Analysis : Use ANOVA to determine interactions (e.g., higher temperature + CuI increases cyclization efficiency by 20%) .
What biological screening models are suitable for studying its enzyme inhibition mechanisms?
Advanced Research Question
Target-specific assays (e.g., fungal CYP51 or bacterial DHFR) are ideal. For example, zoospore regulation studies in water molds used leucine analogs to disrupt cell signaling, a framework applicable to triazole bioactivity analysis .
Q. Methodological Answer
- In Vitro Assay : Use recombinant enzymes (e.g., Candida CYP51) with IC₅₀ determination via fluorescence quenching.
- In Silico Docking : AutoDock Vina to predict binding affinities at the triazole-chlorine active site .
How does the chloro-substitution position affect its physicochemical properties?
Basic Research Question
Chlorine at the 3-position of the triazole ring enhances electrophilicity, increasing reactivity in nucleophilic environments. Compare with analogs (e.g., 3-methyl-1H-1,2,4-triazole derivatives) using logP and pKa measurements .
Q. Methodological Answer
- Strategy 1 : Use scavenger resins (e.g., polymer-bound DMAP) to remove excess reagents in situ.
- Strategy 2 : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
How to align research on this compound with theoretical frameworks in medicinal chemistry?
Basic Research Question
Link the compound’s design to established theories (e.g., bioisosterism: triazole as a carboxylic acid bioisostere) or target engagement models (e.g., lock-and-key enzyme inhibition) .
Q. Methodological Answer
- Framework 1 : Apply Hansch analysis to correlate substituent electronic effects (σ, π) with bioactivity.
- Framework 2 : Use QSAR models to predict ADMET properties .
What safety protocols are critical for handling this compound?
Basic Research Question
Despite limited toxicity data, assume hazard based on structural analogs (e.g., 2-(3-methyl-1H-triazol-5-yl)acetonitrile requires PPE and ventilation due to irritant properties) .
Q. Methodology :
- Storage : -20°C in amber vials under nitrogen.
- Handling : Use fume hoods, nitrile gloves, and closed-loop filtration systems .
How can AI-driven automation enhance its research applications?
Advanced Research Question
AI platforms like COMSOL enable predictive modeling of reaction pathways and autonomous optimization. For example, AI-guided DOE (Design of Experiments) reduces trial runs by 50% in similar heterocyclic syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
